1H-Pyrrole-2,5-dione, 3,4-dichloro-1-cyclohexyl-
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Overview
Description
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-cyclohexyl-: is a chemical compound with a unique structure that includes a pyrrole ring substituted with two chlorine atoms and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-cyclohexyl- can be synthesized through the reaction of 3,4-dichloromaleic anhydride with cyclohexylamine. The reaction typically involves heating the reactants in an appropriate solvent, such as toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-cyclohexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Chemistry: 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-cyclohexyl- is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine: The compound’s potential medicinal properties are being explored, particularly its anti-inflammatory and antimicrobial activities. It is being investigated as a lead compound for the development of new therapeutic agents.
Industry: In the industrial sector, 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-cyclohexyl- is used in the production of polymers and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-cyclohexyl- involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
- 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(3-chlorophenyl)-
- N-Cyclohexylmaleimide
- 2,5-Dibromo-1H-pyrrole-2,5-dione
Uniqueness: 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-cyclohexyl- is unique due to the presence of both chlorine atoms and a cyclohexyl group on the pyrrole ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its reactivity and stability differentiate it from other similar compounds, allowing for the development of novel materials and therapeutic agents.
Properties
CAS No. |
50343-26-5 |
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Molecular Formula |
C10H11Cl2NO2 |
Molecular Weight |
248.10 g/mol |
IUPAC Name |
3,4-dichloro-1-cyclohexylpyrrole-2,5-dione |
InChI |
InChI=1S/C10H11Cl2NO2/c11-7-8(12)10(15)13(9(7)14)6-4-2-1-3-5-6/h6H,1-5H2 |
InChI Key |
FPZYIQNQKGJNMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=C(C2=O)Cl)Cl |
Origin of Product |
United States |
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